molecular formula C20H28O B8821710 (2Z,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal CAS No. 564-88-5

(2Z,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal

Cat. No.: B8821710
CAS No.: 564-88-5
M. Wt: 284.4 g/mol
InChI Key: NCYCYZXNIZJOKI-PXXZYBOJSA-N
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Description

11, 13-cis-Retinal (>65%) is a derivative of vitamin A and is an important compound in the field of biochemistry and vision science. It is a type of retinoid, which are compounds derived from vitamin A that play crucial roles in vision, growth, cellular differentiation, and immune function. The compound is particularly significant in the visual cycle, where it acts as a chromophore in the photoreceptor cells of the retina.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11, 13-cis-Retinal involves several steps, starting from β-ionone. One common method includes the protection of β-ionone with triethylsilyl chloride, followed by a series of reactions including Wittig and Horner-Wadsworth-Emmons reactions to introduce the necessary double bonds and achieve the desired cis configuration .

Industrial Production Methods: Industrial production of 11, 13-cis-Retinal typically involves large-scale chemical synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process often includes high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: 11, 13-cis-Retinal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Isomerization: Light or heat.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products:

    All-trans-Retinal: Formed through isomerization.

    Retinoic Acid: Formed through oxidation.

    Retinol: Formed through reduction.

Comparison with Similar Compounds

  • All-trans-Retinal
  • 11-cis-Retinal
  • 9-cis-Retinal
  • 13-cis-Retinoic Acid

Comparison: 11, 13-cis-Retinal is unique due to its specific cis configuration, which is crucial for its role in the visual cycle. Unlike all-trans-retinal, which is the product of the isomerization process, 11, 13-cis-Retinal is the active form that binds to opsin. Compared to other cis-retinoids like 9-cis and 13-cis-retinoic acid, 11, 13-cis-Retinal is specifically involved in vision and has distinct biochemical properties and functions .

Properties

CAS No.

564-88-5

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

IUPAC Name

(2Z,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal

InChI

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6-,12-11+,16-8+,17-13-

InChI Key

NCYCYZXNIZJOKI-PXXZYBOJSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C/C=O)\C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C

Origin of Product

United States

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